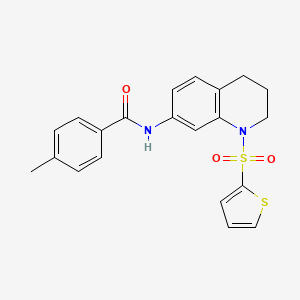
4-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, which is often associated with various pharmacological properties, including anticancer and antimicrobial effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonamide group can inhibit specific enzymes, while the quinoline moiety may intercalate with DNA, disrupting cellular processes such as replication and transcription. Additionally, the thiophene ring contributes to electron transfer reactions that enhance the compound's bioactivity.
Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The presence of the thiophene and sulfonamide groups in this compound may enhance its efficacy against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways. The IC50 values for several related compounds have been reported in the range of 10–20 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that quinoline-based compounds can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Preliminary results indicate that related compounds have MIC values ranging from 6.25 µg/mL to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituents : The introduction of electron-donating groups such as methyl or methoxy at specific positions on the phenyl ring significantly enhances anticancer activity.
- Quinoline Core Modifications : Alterations in the quinoline structure have been shown to affect both potency and selectivity against different cancer types .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of quinoline derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, with a notable mechanism involving apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study found that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting that modifications to the thiophene ring could enhance antimicrobial efficacy.
Propriétés
IUPAC Name |
4-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-6-8-17(9-7-15)21(24)22-18-11-10-16-4-2-12-23(19(16)14-18)28(25,26)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGSISZOOCOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














